molecular formula C8H10INO B1412444 Methanamine, N-[(3-iodophenyl)methoxy]- CAS No. 912549-21-4

Methanamine, N-[(3-iodophenyl)methoxy]-

Cat. No. B1412444
CAS RN: 912549-21-4
M. Wt: 263.08 g/mol
InChI Key: FZLHMQHDRHJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanamine, N-[(3-iodophenyl)methoxy]- is an organometallic compound with a molecular formula of C8H9IO. It is an important component of many laboratory experiments and has been used for a variety of scientific research applications. This compound is also known as 3-iodo-4-methoxybenzene and is used as a reagent in organic synthesis. It is a colorless, volatile liquid that is soluble in water and ethanol.

Scientific Research Applications

  • Inhibitor of Squalene Epoxidase : Methanamine derivatives have been studied for their ability to inhibit squalene epoxidase, an enzyme involved in cholesterol synthesis. For instance, a compound named NB-598, similar in structure to Methanamine, N-[(3-iodophenyl)methoxy]-, demonstrated competitive inhibition of this enzyme, impacting cholesterol synthesis and serum cholesterol levels in animal models (Horie et al., 1990).

  • Serotonin/Noradrenaline Reuptake Inhibition : Research has explored derivatives of Methanamine, N-[(3-iodophenyl)methoxy]-, for their potential as dual serotonin and noradrenaline reuptake inhibitors. This pharmacological action is relevant in the treatment of depression and other mood disorders (Whitlock et al., 2008).

  • Antimicrobial Properties : Certain methanamine derivatives, like those synthesized from 4-methoxyaniline, have shown notable antibacterial and antifungal activities, comparable to first-line drugs. These compounds could be potential candidates for addressing various pathogenic strains (Thomas et al., 2010).

  • Photocytotoxicity in Red Light : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine ligands, akin to Methanamine, N-[(3-iodophenyl)methoxy]-, have been found to exhibit photocytotoxic properties under red light. These complexes could be significant in the field of photodynamic therapy and cellular imaging (Basu et al., 2014).

  • Asymmetric Arylation of N-sulfonyl Indolylimines : Methanamine derivatives have been used in the synthesis of highly enantiomerically enriched α-aryl indolyl-methanamines, demonstrating their utility in asymmetric chemical reactions, which is crucial in the production of optically active pharmaceuticals (Yang & Xu, 2010).

properties

IUPAC Name

N-[(3-iodophenyl)methoxy]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-10-11-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLHMQHDRHJIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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